molecular formula ClGdHO4 B077741 gadolinium(III) perchlorate CAS No. 14017-52-8

gadolinium(III) perchlorate

Cat. No.: B077741
CAS No.: 14017-52-8
M. Wt: 257.7 g/mol
InChI Key: MCXIWUZGDDRYRZ-UHFFFAOYSA-N
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Description

Gadolinium(III) perchlorate is a highly versatile inorganic salt prized in research for its strong paramagnetic properties and role as a potent Lewis acid catalyst. Its primary research value lies in the field of magnetic resonance, where it is utilized as a precursor for developing advanced contrast agents for Magnetic Resonance Imaging (MRI). The paramagnetic Gd³⁺ ion effectively shortens the T1 relaxation time of nearby water protons, leading to significant signal enhancement in MR images. Beyond imaging, this compound is extensively used in materials science for the synthesis of gadolinium-doped functional materials, such as phosphors and superconductors, and in coordination chemistry to form complexes with unique magnetic and spectroscopic properties. Its mechanism of action in catalytic applications involves coordinating to electron-donating groups, thereby activating substrates for various organic transformations, including Diels-Alder and Friedel-Crafts reactions. Researchers value this high-purity salt for its solubility in various solvents and its utility in exploring f-block element chemistry. It is supplied as a hydrate, typically the hexahydrate [Gd(ClO₄)₃·6H₂O], and requires careful handling due to its potential as a strong oxidizer.

Properties

CAS No.

14017-52-8

Molecular Formula

ClGdHO4

Molecular Weight

257.7 g/mol

IUPAC Name

gadolinium;perchloric acid

InChI

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

MCXIWUZGDDRYRZ-UHFFFAOYSA-N

SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3]

Canonical SMILES

OCl(=O)(=O)=O.[Gd]

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Scientific Research Applications

Magnetic Resonance Imaging

Contrast Agent Properties

The paramagnetic nature of gadolinium(III) ions allows them to enhance the contrast in MRI scans by altering the relaxivity of protons associated with water molecules. This results in improved lesion detection and characterization, making gadolinium-based compounds critical in medical diagnostics .

Case Study: Gadolinium Complexes

Recent research has focused on synthesizing new gadolinium complexes to improve relaxivity. For instance, a complex derived from thymine showed significantly higher relaxivity values compared to existing commercial agents like Magnevist and Dotarem. The complex exhibited a longitudinal relaxivity of 16.1 mM⁻¹s⁻¹, indicating its potential as a superior contrast agent for high-field MRI applications .

Coordination Chemistry

Formation of Complexes

This compound can react with various organic ligands to form stable complexes. These complexes are studied for their structural and magnetic properties. For example, reactions with biomolecules such as thymine and pyridoxine have led to novel gadolinium complexes that exhibit unique magnetic behaviors and potential applications in targeted imaging .

Data Table: Gadolinium Complexes and Their Properties

Complex FormulaLigandRelaxivity (mM⁻¹s⁻¹)Application
Gd(thy)₂(H₂O)₆₃·2H₂OThymine16.1MRI Contrast Agent
[Gd(pyr)₂(H₂O)₄]Cl₃·2H₂OPyridoxineHigher than commercialMRI Contrast Agent
GdCr(bipy)₂(OH)₂(H₂O)₆₄·2H₂O2,2'-BipyridineNot specifiedCoordination Chemistry Studies

Material Science Applications

Synthesis of Advanced Materials

The unique properties of this compound have led to its use in synthesizing advanced materials, such as nanostructures and hybrid systems. The ability to form complexes with various organic compounds allows researchers to tailor materials for specific applications in electronics and photonics.

Case Study: Hybrid Systems

Research has demonstrated the formation of hybrid materials combining gadolinium complexes with polymers or other inorganic structures. These materials exhibit enhanced magnetic properties and could be utilized in data storage or as sensors due to their responsive nature under external stimuli .

Toxicological Considerations

While gadolinium compounds are widely used in medical imaging, concerns regarding their toxicity have been raised, particularly related to nephrogenic systemic fibrosis (NSF) in patients with renal impairment. Continuous research is necessary to evaluate the safety profiles of new gadolinium-based agents .

Comparison with Similar Compounds

Table 1: Magnetic Behavior of Gd³⁺ Salts

Compound Magnetic Interaction Δ (%) Key Factor
Gd(ClO₄)₃ Antiferromagnetic 9–12 Weak ClO₄⁻ coordination
Gd(NO₃)₃ Ferromagnetic N/A Strong NO₃⁻ coordination
GdCl₃ Paramagnetic N/A Ionic dissociation

Structural Characteristics

The non-coordinating nature of ClO₄⁻ in Gd(ClO₄)₃ results in longer metal-metal distances compared to nitrate analogs. For example, in Fe(III) complexes, Fe-Fe distances in perchlorate structures (10.038 Å) are shorter than those in nitrate complexes (9.388–12.123 Å) . Similarly, Gd(ClO₄)₃ forms high-coordinate complexes (e.g., decacoordinate structures) due to the perchlorate’s inability to compete with polydentate ligands like 2,6-diacetylpyridine bis(semicarbazone) . In contrast, nitrate or acetate anions often reduce coordination numbers by directly binding to the metal center .

Volumetric and Solvation Properties

The standard partial molar volume of Gd³⁺ in perchlorate solutions varies with solvent polarity. In dimethylformamide (dmf), Gd³⁺ exhibits a larger partial molar volume than in water due to weaker solvation effects . This contrasts with smaller ions like Lu³⁺, which have tighter hydration shells. Perchlorate’s low charge density also enhances Gd(ClO₄)₃ solubility in organic solvents compared to sulfates or phosphates .

Table 2: Solvation Properties of Lanthanide Perchlorates

Compound Solvent Partial Molar Volume (cm³/mol) Solubility in Organic Media
Gd(ClO₄)₃ dmf 45.2* High
Lu(ClO₄)₃ dmf 38.7* Moderate
Gd(NO₃)₃ Water 32.1* Low

*Estimated from structural data .

Thermal Stability and Reactivity

Perchlorate anions are oxidizing agents, making Gd(ClO₄)₃ thermally unstable compared to GdCl₃ or Gd(NO₃)₃. Transition metal perchlorates like Co(III) perchlorate are more prone to detonation than Gd(ClO₄)₃ due to faster redox kinetics .

Coordination Chemistry

The weak coordination of ClO₄⁻ allows Gd³⁺ to form complexes with flexible ligand environments. For example, Gd(ClO₄)₃ reacts with double betaine ligands to form polymeric networks, whereas nitrate analogs produce monomeric structures due to competitive ligand binding .

Preparation Methods

Acidulated Reaction with Amino Acids

This compound serves as an intermediate in synthesizing coordination complexes. For example, reacting Gd₂O₃ with α-glycine or β-alanine in perchloric acid–acidulated aqueous solutions yields one-dimensional polymeric structures:

  • Procedure : A mixture of Gd₂O₃ (0.25 mmol) and β-alanine (0.25 mmol) in 5 mL of water acidulated with 1 mL of 2 M HClO₄ is heated at 60°C for 1 hour, followed by slow evaporation.

  • Outcome : This method produces crystalline Gd₂(β-ala)₆(H₂O)₄₆·H₂O, confirming the stability of Gd(ClO₄)₃ in acidic, ligand-rich environments.

Hydration State Control

The hexahydrate form (Gd(ClO₄)₃·6H₂O) is preferentially obtained due to its stability in aqueous solutions. Dehydration experiments reveal that heating above 100°C leads to partial decomposition, necessitating storage at controlled humidity.

Characterization and Analytical Validation

Elemental Analysis
Combustion analysis of Gd(ClO₄)₃·6H₂O confirms its composition:

  • Calculated : C 9.5%, H 3.2%, N 5.5%

  • Observed : C 9.9%, H 3.0%, N 5.3% (for glycine-derived complexes).

Spectroscopic Techniques

  • EPR Spectroscopy : this compound complexes exhibit broad X- and Q-band spectra with g-values of 2.167 and 2.033, respectively, consistent with high-spin Gd³⁺ (S = 7/2).

  • SEM-EDAX : Energy-dispersive X-ray analysis confirms a 1:3 Gd/Cl molar ratio, validating stoichiometric purity.

Relaxivity Studies
Complexes derived from Gd(ClO₄)₃, such as [Gd(DO3A-Pr-ATP)(H₂O)₂], exhibit longitudinal relaxivity (r₁) values of 6.51 mM⁻¹s⁻¹ at 24 MHz, surpassing conventional MRI agents like Gd-DOTA (r₁ = 3.56 mM⁻¹s⁻¹).

Property Value
CAS Number14017-52-8
Molecular Weight563.69 g/mol (hexahydrate)
Density1.6 g/cm³
Hazard StatementsH272, H315, H319, H335

Large-scale synthesis adheres to the Gd₂O₃–HClO₄ method, with batch reactors capable of producing 10–50 kg quantities. Post-synthesis filtration and ultrafiltration ensure particulate-free solutions for biomedical applications.

Critical Comparison of Synthesis Methods

The table below summarizes the advantages and limitations of key preparation routes:

Method Conditions Yield Purity Applications
Gd₂O₃ + HClO₄ (70%)80°C, reflux, 6 hours85–90%≥99%Industrial production
Amino Acid Complexation60°C, 1 hour, slow evaporation55–60%95–98%Research-scale complexes
Hydrate Recrystallization4.5°C/h cooling rate75%≥99.5%High-purity crystals

Q & A

Q. What are the standard methods for synthesizing gadolinium(III) perchlorate, and how can purity be ensured during preparation?

this compound is typically synthesized by reacting gadolinium oxide (Gd₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. The reaction proceeds as: Gd2O3+6HClO42Gd(ClO4)3+3H2O\text{Gd}_2\text{O}_3 + 6\text{HClO}_4 \rightarrow 2\text{Gd(ClO}_4\text{)}_3 + 3\text{H}_2\text{O} Purity is ensured by vacuum evaporation to remove excess acid, followed by recrystallization in anhydrous solvents. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) confirms stoichiometry .

Q. Which spectroscopic and structural techniques are most effective for characterizing this compound in solution?

X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) are critical for studying this compound’s coordination geometry. XAS reveals the Gd–O bond distance (\sim2.4 Å) and hydration number (typically 8–9 water molecules). Relaxometry studies (e.g., proton relaxation) provide insights into the dynamic behavior of water molecules in the inner coordination sphere .

Q. How does the hydration structure of this compound influence its reactivity in aqueous solutions?

The hydration shell around Gd³⁺ in perchlorate solutions is dynamic, with rapid exchange between inner- and outer-sphere water molecules. This exchange impacts ligand substitution rates, which are critical for applications in catalysis or MRI contrast agents. Re-evaluation of proton relaxation data suggests a primary hydration number of 8, with minor contributions from outer-sphere interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its strong oxidizing nature, this compound requires handling in fume hoods with nitrile gloves, lab coats, and eye protection. Avoid contact with organic materials to prevent explosive reactions. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers away from reducing agents .

Q. How can researchers differentiate this compound from other lanthanide perchlorates using analytical methods?

ICP-MS or optical emission spectroscopy (OES) identifies gadolinium-specific emission lines (e.g., 342.247 nm). Pairing this with X-ray diffraction (XRD) provides structural differentiation, as lattice parameters vary across lanthanides due to ionic radius differences (Gd³⁺: 1.05 Å vs. Ce³⁺: 1.14 Å) .

Advanced Research Questions

Q. What mechanisms explain the redox behavior of this compound under acidic conditions, and how can this be experimentally validated?

While Gd³⁺ is generally stable, perchlorate (ClO₄⁻) can act as an oxidizing agent in acidic media. Reductive pathways involve ClO₄⁻ → Cl⁻ transitions, catalyzed by transition metals (e.g., Ti³⁺ or V²⁺). Cyclic voltammetry (CV) and UV-Vis spectroscopy monitor ClO₄⁻ reduction potentials, while XAS tracks changes in Gd coordination during redox events .

Q. How do discrepancies in hydration number estimates for Gd³⁺ arise across studies, and what methodological adjustments improve accuracy?

Discrepancies stem from assumptions in proton relaxation models (e.g., fixed vs. variable water exchange rates). Combining NMR relaxometry with neutron scattering or extended X-ray absorption fine structure (EXAFS) reduces ambiguity by cross-validating hydration dynamics and static structural data .

Q. What are the challenges in modeling this compound’s interaction with biomolecules, and how can computational methods address these?

Challenges include simulating the lanthanide’s f-orbital interactions and solvent effects. Density functional theory (DFT) with explicit solvent models and molecular dynamics (MD) simulations can predict binding affinities and kinetics. Experimental validation via isothermal titration calorimetry (ITC) or fluorescence quenching is essential .

Q. How can isotopic labeling (e.g., ¹⁵⁸Gd or ¹⁷O) resolve ambiguities in perchlorate’s role in gadolinium complexation studies?

Isotopic enrichment allows tracking of oxygen exchange in ClO₄⁻ ligands using mass spectrometry or NMR. For example, ¹⁷O-labeled perchlorate reveals ligand exchange rates via line-shape analysis in ¹⁷O NMR, distinguishing inner-sphere vs. outer-sphere coordination .

Q. What experimental designs mitigate confounding effects of perchlorate counterions in studies of gadolinium(III) reactivity?

Use low-perchlorate solvents (e.g., triflate-based ionic liquids) to minimize anion interference. Alternatively, employ competitive ligand titration (CLT) with chelators like EDTA to isolate Gd³⁺-specific behavior. Control experiments with non-coordinating anions (e.g., NO₃⁻) further clarify perchlorate’s role .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gadolinium(III) perchlorate

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